4-Chloro-3-methyl-N-propylaniline chemical properties and structure
4-Chloro-3-methyl-N-propylaniline chemical properties and structure
Topic: 4-Chloro-3-methyl-N-propylaniline: Chemical Properties, Synthesis, and Structural Analysis Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
[1]
Executive Summary
4-Chloro-3-methyl-N-propylaniline (CAS: 1536068-10-6) is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Structurally, it combines a lipophilic N-propyl chain with a halogenated toluene core, offering unique electronic and steric properties for structure-activity relationship (SAR) optimization.[1] This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and handling protocols necessary for high-integrity research and development.[1]
Chemical Identity & Structural Analysis[1][2][3]
The molecule features a trisubstituted benzene ring.[1] The N-propyl group imparts significant lipophilicity compared to the primary amine precursor, while the ortho-methyl and para-chloro substituents on the ring create a distinct electronic environment that modulates metabolic stability and receptor binding affinity.[1]
Identification Data
| Parameter | Detail |
| IUPAC Name | N-propyl-4-chloro-3-methylaniline |
| Common Synonyms | 4-Chloro-3-methyl-N-propylbenzenamine; N-propyl-4-chloro-m-toluidine |
| CAS Number (Free Base) | 1536068-10-6 |
| CAS Number (HCl Salt) | 2219375-54-7 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| SMILES | CCCNc1ccc(Cl)c(C)c1 |
Structural Visualization
The following diagram illustrates the core connectivity and key steric interactions. The ortho-methyl group (C3) introduces torsional strain that affects the planarity of the nitrogen lone pair, potentially influencing conjugation and basicity.[1]
Figure 1: Structural decomposition of 4-Chloro-3-methyl-N-propylaniline highlighting functional moieties.[1]
Physicochemical Profile
The transition from the primary amine (4-chloro-3-methylaniline) to the secondary N-propyl derivative significantly alters physical state and solubility.[1]
| Property | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Liquid (Oil) or Low-melting Solid | The propyl chain disrupts crystal packing relative to the parent primary amine (MP 83-86°C).[1] |
| Boiling Point | ~265°C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation for purification (e.g., 0.5 mmHg). |
| LogP | 4.3 ± 0.4 (Predicted) | Highly lipophilic; indicates excellent membrane permeability but poor aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~4.1 - 4.5 | Weak base.[1] The electron-withdrawing Cl reduces basicity compared to N-propylaniline (pKa ~5.5).[1] |
| Solubility | DCM, EtOAc, DMSO, Methanol | Soluble in most organic solvents; insoluble in water. |
Synthetic Pathways[4][5][6]
For research and scale-up, Reductive Amination is the superior method over direct alkylation.[1] Direct alkylation with propyl halides often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requiring tedious chromatographic separation.
Preferred Protocol: Reductive Amination
This pathway ensures mono-alkylation selectivity using propionaldehyde and a mild reducing agent.[1]
Reagents:
-
Substrate: 4-Chloro-3-methylaniline (1.0 equiv)
-
Carbonyl Source: Propionaldehyde (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Acid Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: In a dry reaction vessel under N₂, dissolve 4-Chloro-3-methylaniline in DCE (0.2 M concentration). Add Propionaldehyde and Acetic Acid.[1] Stir at room temperature for 30–60 minutes to form the imine intermediate (monitoring by TLC/LCMS is optional but recommended).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the resulting oil via flash column chromatography (Hexanes/EtOAc gradient).
Pathway Visualization[1]
Figure 2: Selective reductive amination pathway preventing over-alkylation.
Reactivity & Stability
Chemical Stability[1][7]
-
Oxidation: Secondary amines are susceptible to oxidation by air over time, forming N-oxides or hydroxylamines.[1] Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Light Sensitivity: Halogenated anilines can undergo photolytic dehalogenation.[1] Store in amber vials.
Reactivity Profile
-
Electrophilic Aromatic Substitution (EAS): The ring is activated by the amine but deactivated by the chlorine. The C6 position (ortho to the amine, para to the methyl) is the most nucleophilic site for further functionalization (e.g., nitration or bromination).
-
Acylation: The secondary nitrogen readily reacts with acid chlorides or anhydrides to form tertiary amides, a common scaffold in drug discovery.
Applications in Drug Discovery[1]
This molecule serves as a versatile building block for medicinal chemistry.[1][2]
-
Lipophilicity Tuning: The N-propyl group increases logP significantly (+1.5 units vs H), useful for improving blood-brain barrier (BBB) penetration in CNS-active drugs.[1]
-
Metabolic Stability: The C4-Chlorine and C3-Methyl groups block common metabolic soft spots (para-hydroxylation), extending the half-life of the parent drug.[1]
-
Scaffold Utility: Precursor for quinoline synthesis (via Skraup or Combes synthesis) or functionalized benzimidazoles.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] Aniline derivatives can cause Methemoglobinemia , a condition where blood loses its ability to carry oxygen.
-
Skin Irritation: Causes skin irritation and serious eye irritation.[1]
-
Sensitization: Potential skin sensitizer.[1]
Mandatory PPE:
-
Respiratory: Use a NIOSH-approved respirator (N95 or P100) if dust/aerosol formation is possible.[1]
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Double gloving is recommended due to the high lipophilicity and potential for skin absorption.[1]
-
Eyes: Chemical safety goggles.[1]
First Aid Protocol:
-
Inhalation: Remove to fresh air immediately.[1] If cyanosis (blue lips/skin) appears, administer oxygen and seek immediate medical attention (suspect methemoglobinemia).
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] Aniline absorption is rapid; do not use solvents like ethanol which may enhance absorption.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol validation for reductive amination).
